molecular formula C7H7N5O2S B12903674 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)- CAS No. 4922-97-8

1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-

Cat. No.: B12903674
CAS No.: 4922-97-8
M. Wt: 225.23 g/mol
InChI Key: BROAXIWYJUEMSA-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-sulfonamide, also known by its chemical formula C₂H₄N₄O₂S, is a heterocyclic compound. It features a triazole ring (a five-membered ring containing three nitrogen atoms) with a sulfonamide group attached. The compound’s systematic name is 1H-1,2,4-triazole-3-sulfonamide .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for preparing 1H-1,2,4-triazole-3-sulfonamide. One common method involves the reaction of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂) in the presence of a base. The reaction proceeds as follows:

4-aminopyridine+SO2Cl21H-1,2,4-triazole-3-sulfonamide\text{4-aminopyridine} + \text{SO}_2\text{Cl}_2 \rightarrow \text{1H-1,2,4-triazole-3-sulfonamide} 4-aminopyridine+SO2​Cl2​→1H-1,2,4-triazole-3-sulfonamide

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details regarding specific industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-sulfonamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can yield derivatives with reduced functional groups.

    Substitution: Substitution reactions can occur at the triazole ring or the sulfonamide group.

    Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing agents are often employed.

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

1H-1,2,4-Triazole-3-sulfonamide finds applications in various scientific fields:

    Chemistry: It serves as a building block for designing other compounds due to its unique structure.

    Biology: Researchers explore its potential as enzyme inhibitors or ligands for biological targets.

    Medicine: Investigations focus on its pharmacological properties, including antimicrobial and antifungal activities.

    Industry: It may have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which 1H-1,2,4-triazole-3-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While 1H-1,2,4-triazole-3-sulfonamide is unique due to its triazole-sulfonamide combination, similar compounds include other triazoles, sulfonamides, and heterocyclic derivatives.

Remember that this compound’s properties and applications continue to be explored by researchers worldwide

Properties

CAS No.

4922-97-8

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

3-pyridin-4-yl-1H-1,2,4-triazole-5-sulfonamide

InChI

InChI=1S/C7H7N5O2S/c8-15(13,14)7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,13,14)(H,10,11,12)

InChI Key

BROAXIWYJUEMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)N

Origin of Product

United States

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